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molecular formula C20H26S B8544566 Bis(4-tert-butylphenyl) sulfide CAS No. 52908-55-1

Bis(4-tert-butylphenyl) sulfide

Cat. No. B8544566
M. Wt: 298.5 g/mol
InChI Key: VTRSGJLHDKNOOM-UHFFFAOYSA-N
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Patent
US04460501

Procedure details

To a mixture of 93 g of phenyl sulfide, 92.5 g of t-butyl chloride and 200 mL of CS2 cooled in an ice bath, 133 g of AlCl3 was added over a period of 1 hour. Following complete addition, the mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was subjected to decomposition with ice, extraction with ether and washing of the ether solution successively with water, 5% NaHCO3, water and saturated NaCl solution and gave after evaporation of dried (MgSO4) extracts, a solid which upon crystallization from methanol gave 145 g (97%) of the sulfide as white crystals, m.p. 83-84; 'H NMR (CDCl3) δ 1.32 (s, 18H, CH3), 7.35 (s, 8H, aryl).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
133 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)([CH3:17])([CH3:16])[CH3:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[C:14]([C:11]1[CH:10]=[CH:9][C:8]([S:7][C:1]2[CH:2]=[CH:3][C:4]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1)([CH3:17])([CH3:16])[CH3:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Name
Quantity
92.5 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to decomposition with ice, extraction with ether
WASH
Type
WASH
Details
washing of the ether solution successively with water, 5% NaHCO3, water and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
a solid which upon crystallization from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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